Tert-butyl ((5-bromooxazol-2-YL)methyl)carbamate
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Overview
Description
Preparation Methods
The synthesis of tert-butyl ((5-bromooxazol-2-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with 5-bromooxazole under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Chemical Reactions Analysis
Tert-butyl ((5-bromooxazol-2-yl)methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the oxazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride, respectively.
Scientific Research Applications
Tert-butyl ((5-bromooxazol-2-yl)methyl)carbamate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Pharmaceutical Research: It is used as an intermediate in the synthesis of bioactive molecules and pharmaceutical compounds.
Chemical Biology: The compound is employed in the study of enzyme inhibitors and other biologically active molecules.
Medicinal Chemistry: It serves as a building block for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of tert-butyl ((5-bromooxazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway targeted .
Comparison with Similar Compounds
Tert-butyl ((5-bromooxazol-2-yl)methyl)carbamate can be compared with other similar compounds, such as:
Tert-butyl ((5-bromothiazol-2-yl)methyl)carbamate: This compound has a similar structure but contains a thiazole ring instead of an oxazole ring.
Tert-butyl ((5-bromopyrimidin-2-yl)methyl)carbamate: This compound features a pyrimidine ring in place of the oxazole ring.
Tert-butyl ((5-bromoimidazol-2-yl)methyl)carbamate: This compound has an imidazole ring instead of an oxazole ring.
These compounds share similar chemical properties and reactivity but differ in their specific applications and biological activities.
Properties
CAS No. |
1454907-17-5 |
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Molecular Formula |
C9H13BrN2O3 |
Molecular Weight |
277.11 g/mol |
IUPAC Name |
tert-butyl N-[(5-bromo-1,3-oxazol-2-yl)methyl]carbamate |
InChI |
InChI=1S/C9H13BrN2O3/c1-9(2,3)15-8(13)12-5-7-11-4-6(10)14-7/h4H,5H2,1-3H3,(H,12,13) |
InChI Key |
AUMPODNYBPGJOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(O1)Br |
Origin of Product |
United States |
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